D-Glucose-d2-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-deoxy-D-glucose typically involves the use of chitin as an initial raw material. The process includes the preparation of a precursor, followed by a reaction with solid acid H2SO4-SiO2 as a catalyst. The precursor then reacts with sodium nitrite and hydrochloric acid to form a nitroso compound, which undergoes intramolecular rearrangement. The final step involves the removal of the amino group to yield 2-deoxy-D-glucose .
Industrial Production Methods
Industrial production methods for 2-deoxy-D-glucose are designed to be efficient and cost-effective. The process avoids the need for hydroxy protection and catalytic hydrogenation, making it suitable for large-scale production. The synthesis technology is straightforward, requiring low production equipment and resulting in stable product quality .
Chemical Reactions Analysis
Types of Reactions
2-deoxy-D-glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions.
Substitution: The hydrogen atom at the second carbon can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts like H2SO4-SiO2. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of 2-deoxy-D-glucose, which are used in different scientific and medical applications .
Scientific Research Applications
2-deoxy-D-glucose has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: The compound is used to study glucose metabolism and its effects on cellular processes.
Medicine: 2-deoxy-D-glucose is being investigated as a potential anticancer and antiviral agent.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
2-deoxy-D-glucose exerts its effects by mimicking glucose and inhibiting glycolysis. It competitively inhibits the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level, preventing further glycolysis. This inhibition hampers cell growth, making it effective in cancer treatment. Additionally, it disrupts mannose-related metabolic pathways, leading to the inhibition of N-glycosylation, which is crucial for viral replication .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-mannose: Similar to 2-deoxy-D-glucose but with a different configuration at the second carbon.
2-Deoxy-D-arabino-hexose: Another analog with a similar structure but different functional groups.
Uniqueness
Its structural similarity to glucose allows it to be taken up by glucose transporters, making it effective in targeting cells with high glucose uptake, such as tumor cells .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3,5-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D,5D |
InChI Key |
GZCGUPFRVQAUEE-FDKCREAZSA-N |
Isomeric SMILES |
[2H][C@@](CO)([C@H]([C@@]([2H])([C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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